molecular formula C32H48FN3O6SSi B11837684 tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate

tert-Butyl (R,E)-3-((tert-butyldimethylsilyl)oxy)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-oxohept-6-enoate

Cat. No.: B11837684
M. Wt: 649.9 g/mol
InChI Key: CSFUQLGUPSGTKK-NUOQETRUSA-N
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Description

The compound tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate is a complex organic molecule featuring a variety of functional groups, including tert-butyl, dimethylsilyl, fluorophenyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butyl(dimethyl)silyl ether: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Introduction of the fluorophenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a suitable halide precursor.

    Formation of the pyrimidinyl group: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) or potassium cyanide (KCN) to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: mCPBA, H2O2, KMnO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaN3, KCN, R-X (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield epoxides, while reduction with NaBH4 can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be used in the development of new pharmaceuticals. Its unique structure could allow it to interact with specific biological targets, making it a potential candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials. Its unique properties could make it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-chlorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
  • tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-bromophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

Uniqueness

The uniqueness of tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C32H48FN3O6SSi

Molecular Weight

649.9 g/mol

IUPAC Name

tert-butyl (E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate

InChI

InChI=1S/C32H48FN3O6SSi/c1-21(2)28-26(29(22-13-15-23(33)16-14-22)35-30(34-28)36(9)43(10,39)40)18-17-24(37)19-25(20-27(38)41-31(3,4)5)42-44(11,12)32(6,7)8/h13-18,21,25H,19-20H2,1-12H3/b18-17+/t25-/m1/s1

InChI Key

CSFUQLGUPSGTKK-NUOQETRUSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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